(1-Phenylpiperidin-4-YL)methanamine

Overview

Description

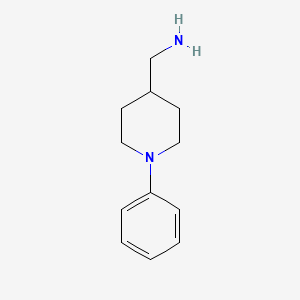

(1-Phenylpiperidin-4-YL)methanamine is a chemical compound with the molecular formula C12H18N2 It is a piperidine derivative, characterized by the presence of a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpiperidin-4-YL)methanamine typically involves the reaction of piperidine with benzylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: (1-Phenylpiperidin-4-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(1-Phenylpiperidin-4-YL)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

Mechanism of Action

The mechanism of action of (1-Phenylpiperidin-4-YL)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

(1-Methyl-4-phenylpiperidin-4-yl)methanamine: Similar in structure but with a methyl group instead of a phenyl group.

(1-Phenylpiperidin-4-yl)methanol: Contains a hydroxyl group instead of an amine group.

(1-Phenylpiperidin-4-yl)acetic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness: (1-Phenylpiperidin-4-YL)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

(1-Phenylpiperidin-4-YL)methanamine, also known as 1-phenyl-4-piperidinylmethanamine, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes.

Key Mechanisms:

- Formation of Formaldehyde : In acidic environments, this compound hydrolyzes to produce formaldehyde, which exhibits broad-spectrum antimicrobial activity by denaturing proteins and nucleic acids in bacteria.

- Neurotransmitter Modulation : The compound influences neurotransmitter metabolism by acting as a substrate for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), thereby affecting levels of dopamine, norepinephrine, and serotonin in the brain.

- Cell Signaling Alteration : It modulates cell signaling pathways through interactions with G-protein coupled receptors (GPCRs), leading to changes in gene expression and cellular function.

The compound's biochemical properties are pivotal for its biological activity:

| Property | Description |

|---|---|

| Target Enzymes | MAO, COMT |

| Cellular Effects | Alters gene expression and cell signaling pathways |

| pH Dependency | Most effective in acidic environments for hydrolysis to formaldehyde |

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of derivatives related to this compound. For instance, derivatives with specific substituents demonstrated significant growth inhibition across various cancer cell lines.

Case Study Findings:

- Compounds 5a and 5d : Showed promising mean growth inhibition percentages against several cancer cell lines, including melanoma and renal cancer cells. These compounds were further tested for median inhibitory concentration (IC50) values, indicating their potential as anticancer agents .

| Cancer Cell Line | Mean % Growth Inhibition at 10 µM |

|---|---|

| SK-MEL-5 (Melanoma) | 87.6 |

| 786-0 (Renal) | 90.2 |

| MDA-MB-468 (Breast) | 116.6 |

Pharmacokinetics

This compound is well absorbed in the gastrointestinal tract and is excreted primarily through urine. Its pharmacokinetic profile suggests it can effectively reach its targets within biological systems.

Therapeutic Applications

The compound's potential therapeutic applications are extensive:

- Neurological Disorders : Ongoing research is exploring its use in developing new drugs targeting conditions like depression and anxiety due to its influence on neurotransmitter systems.

- Antimicrobial Agents : The production of formaldehyde positions it as a candidate for developing urinary tract antiseptics similar to methenamine.

- Cancer Treatment : The antiproliferative properties of derivatives indicate potential applications in oncology for treating various cancers .

Properties

IUPAC Name |

(1-phenylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12/h1-5,11H,6-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBWFEXXYDXJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301957 | |

| Record name | 1-Phenyl-4-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170353-35-2 | |

| Record name | 1-Phenyl-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170353-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-4-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.